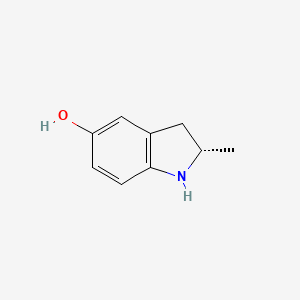
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde is a deuterated derivative of cyclopentane-1-carbaldehyde. Deuterium, a stable isotope of hydrogen, replaces nine hydrogen atoms in the cyclopentane ring, resulting in a compound with unique physical and chemical properties. This compound is of interest in various fields of scientific research due to its isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde typically involves the deuteration of cyclopentane-1-carbaldehyde. This can be achieved through several methods:
Catalytic Exchange: Using a deuterium gas (D₂) atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents like deuterated lithium aluminum hydride (LiAlD₄) in reduction reactions to introduce deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated solvents and reagents in controlled environments to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions where deuterium atoms can be replaced by halogens using reagents like bromine (Br₂) or chlorine (Cl₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄) or Cl₂ in chloroform (CHCl₃).
Major Products:
Oxidation: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid.
Reduction: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol.
Substitution: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-bromide or 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-chloride.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.
Industry: Applied in the development of deuterated materials with enhanced stability and performance in various industrial processes.
Mécanisme D'action
The mechanism by which 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde exerts its effects involves the incorporation of deuterium atoms, which can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into the mechanisms of various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparaison Avec Des Composés Similaires
Cyclopentane-1-carbaldehyde: The non-deuterated analog of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde.
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol: The deuterated alcohol derivative.
1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid: The deuterated carboxylic acid derivative.
Uniqueness: this compound is unique due to its high degree of deuteration, which provides distinct advantages in isotopic labeling studies. The presence of multiple deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C6H10O |
|---|---|
Poids moléculaire |
107.20 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,6D |
Clé InChI |
VELDYOPRLMJFIK-VSGYDDGBSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C1([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


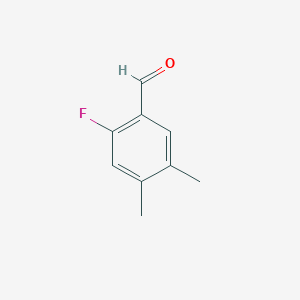


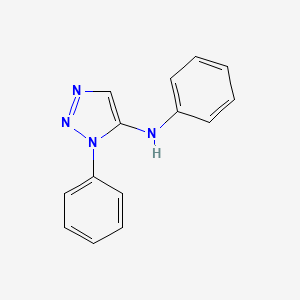

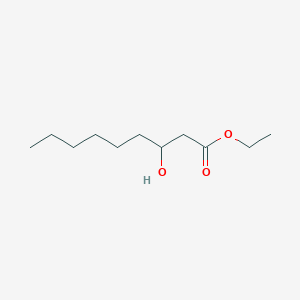

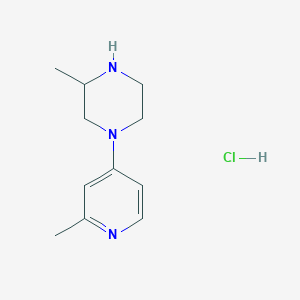


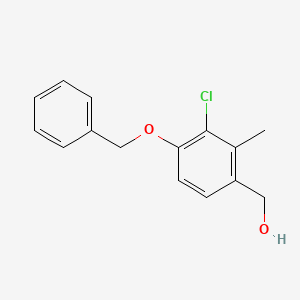
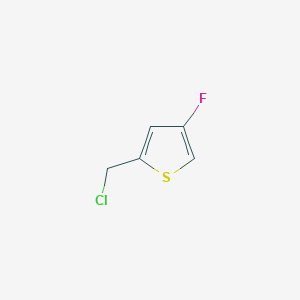
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)
